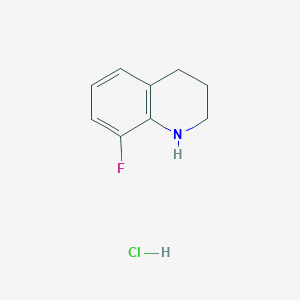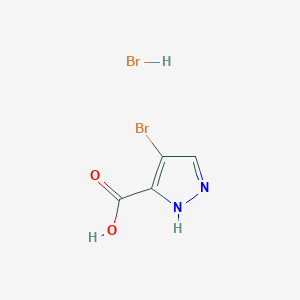
3,3,4,4-Tetrafluoropyrrolidine
概要
説明
3,3,4,4-Tetrafluoropyrrolidine: is a fluorinated heterocyclic compound with the molecular formula C4H5F4N . It is characterized by the presence of four fluorine atoms attached to the pyrrolidine ring, making it a valuable building block in organic synthesis and medicinal chemistry . The compound is often used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetrafluoropyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of 2,2,3,3-tetrafluorobutanediol with trifluoromethanesulfonic anhydride in the presence of pyridine and dichloromethane . The reaction is carried out at low temperatures (around 0°C) to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high efficiency and minimal by-products, ensuring the compound’s availability for various applications .
化学反応の分析
Types of Reactions: 3,3,4,4-Tetrafluoropyrrolidine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various fluorinated pyrrolidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
Chemistry: 3,3,4,4-Tetrafluoropyrrolidine is used as a building block in the synthesis of complex organic molecules. Its unique fluorinated structure imparts desirable properties such as increased metabolic stability and lipophilicity, making it valuable in drug design .
Biology and Medicine: The compound has shown potential in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes mellitus . It also exhibits insulin-like properties, inhibiting glucose production in the liver and showing potent anti-diabetic effects .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its fluorinated structure enhances the efficacy and environmental stability of these compounds .
作用機序
The mechanism of action of 3,3,4,4-Tetrafluoropyrrolidine involves its interaction with specific molecular targets. For instance, as a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing the degradation of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels . The compound’s fluorinated structure allows for strong binding interactions with its targets, contributing to its efficacy.
類似化合物との比較
- 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride
- 2,2,3,3-Tetrafluorobutanediol
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
Uniqueness: this compound stands out due to its specific fluorination pattern, which imparts unique chemical and biological properties. Compared to other fluorinated compounds, it offers a balance of stability and reactivity, making it a versatile building block in various applications .
特性
IUPAC Name |
3,3,4,4-tetrafluoropyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F4N/c5-3(6)1-9-2-4(3,7)8/h9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTIPWWYVBZBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B7882032.png)
![(1S,4S,5R,8S,9R,10S,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecane](/img/structure/B7882041.png)

![3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid hydrochloride](/img/structure/B7882050.png)






![(1S)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B7882085.png)
![tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate](/img/structure/B7882089.png)

![3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine](/img/structure/B7882107.png)
